molecular formula C15H15NO3 B2596960 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396846-28-8

8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2596960
CAS No.: 1396846-28-8
M. Wt: 257.289
InChI Key: BUIOQDWHLDQTSW-UHFFFAOYSA-N
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Description

8-(1-Benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a synthetic intermediate based on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry . This compound features a benzofuran carbonyl moiety attached to the bridgehead nitrogen, a design that leverages the known bioisosteric potential of the 3-oxa-8-azabicyclo[3.2.1]octane core. Research on analogous 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane systems has demonstrated their high relevance in the development of ligands for central nervous system targets . Specifically, such structures have been extensively investigated as potent and selective inhibitors of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are key targets for understanding substance abuse and developing pharmacotherapies . The incorporation of biaryl and heteroaryl substituents, such as the benzofuran group in this compound, is a established strategy to fine-tune binding affinity and selectivity profiles at these transporters . The 3-oxa substitution within the bicyclic framework is a known bioisosteric replacement for the 8-aza group, which can profoundly influence the compound's physicochemical properties and pharmacological activity without sacrificing potency . This product is intended for use as a key intermediate or reference standard in preclinical research programs aimed at developing novel neuroactive compounds. It is supplied for in vitro research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzofuran-2-yl(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(16-11-5-6-12(16)9-18-8-11)14-7-10-3-1-2-4-13(10)19-14/h1-4,7,11-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOQDWHLDQTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which can then undergo interrupted Nazarov cyclization to afford diastereomerically pure products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of gold(I) catalysts and controlled reaction environments are crucial for maintaining the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions: 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions: Common reagents used in these reactions include gold(I) catalysts for cyclization processes, as well as oxidizing and reducing agents for modifying the functional groups. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules .

Scientific Research Applications

8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure allows for the exploration of new therapeutic agents and biologically active compounds . Additionally, its industrial applications include the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological Profiles

Key Observations:
  • Substitution at the 8-position critically influences target specificity. For example:

    • Benzofuran-2-carbonyl : Likely enhances π-π stacking in kinase binding pockets (inferred from PI3K inhibitor SAR) .
    • Cyclopropylmethyl : Imparts selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) .
    • Sulfonamide/pyrazole groups : Improve metabolic stability in CNS-targeting agents .
  • Rigid bicyclic core improves binding affinity by restricting conformational freedom, as seen in PKI-179’s nanomolar potency .
Key Observations:
  • Scalability issues arise in hydrogenolysis steps (e.g., N-benzyl removal), necessitating strict solvent control .
  • Stereoselective reductions (e.g., Raney nickel-mediated) are crucial for cis-diol intermediates in bicyclic morpholine synthesis .

Contradictions and Context-Dependent Effects

  • Morpholine vs. bicyclic substitutions : While 3-oxa-8-azabicyclo[3.2.1]octane enhances PI3K inhibition (PQR514, PKI-179), it may reduce efficacy in other contexts, such as neurotransmitter transporter modulation, where bulkier groups (e.g., cyclopropylmethyl) are preferred .
  • Benzofuran vs. imidazole : The benzofuran moiety’s lipophilicity may favor CNS penetration, whereas imidazole derivatives (e.g., 68w) show better solubility for antiparasitic applications .

Biological Activity

The compound 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a member of the azabicyclo compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a nitrogen atom within the ring system, which is characteristic of azabicyclo compounds. The presence of the benzofuran moiety enhances its lipophilicity and potential receptor interactions.

Pharmacological Profile

Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit various pharmacological activities, particularly as opioid receptor modulators. The compound has been studied for its ability to selectively antagonize the kappa-opioid receptor (KOR), which is implicated in pain modulation and mood regulation.

  • Kappa Opioid Receptor Antagonism :
    • A study highlighted that modifications of the azabicyclo scaffold led to compounds with potent KOR antagonistic properties. For instance, one analog demonstrated a KOR IC₅₀ value of 20 nM , indicating strong receptor affinity and selectivity over mu (μ) and delta (δ) opioid receptors with ratios exceeding 400 for μ:κ and 415 for δ:κ .
  • CNS Activity :
    • Notably, some derivatives lack central nervous system (CNS) exposure in vivo, suggesting a potential for reduced side effects typically associated with CNS-active drugs . This property may be beneficial for developing medications aimed at treating conditions like depression or anxiety without the risk of sedation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Diuresis : An analog was shown to reverse kappa-agonist induced diuresis in rats, underscoring its functional relevance in modulating kappa receptor activity .
  • Antinociceptive Effects : Other studies have explored the antinociceptive potential of these compounds in animal models, demonstrating efficacy in pain relief without significant side effects .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantIC₅₀ Value (nM)Receptor Selectivity
Kappa Opioid AntagonismThis compound20μ:κ > 400, δ:κ > 415
CNS ExposureAnalog with reduced CNS exposureN/ALow
Diuretic ReversalKappa agonist-induced diuresisN/AFunctional activity

Q & A

Q. What are the key structural features of 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane, and how do they influence its reactivity?

The compound combines a benzofuran moiety (aromatic oxygen heterocycle) with a bicyclic 8-azabicyclo[3.2.1]octane core. The benzofuran carbonyl group enhances electrophilicity, enabling nucleophilic attack at the carbonyl carbon, while the bicyclic framework imports rigidity, stabilizing transition states in reactions. The 3-oxa bridge increases polarity, improving solubility in polar solvents .

Q. What synthetic methodologies are commonly employed for constructing the 8-azabicyclo[3.2.1]octane core?

The core is typically synthesized via cyclization strategies:

  • Stepwise cyclization : Starting from tropinone derivatives, desymmetrization via chiral catalysts achieves enantioselectivity .
  • Raney nickel-mediated reduction : Used to reduce furan precursors (e.g., 5-hydroxymethyl-2-furfuraldehyde) to diols, followed by tosylation and benzylamine cyclization .
  • Hydrogenolysis : Final deprotection of the N-benzyl group using Pearlman’s catalyst (Pd(OH)₂/C) yields the hydrochloride salt .

Q. How is the stereochemistry of the bicyclic framework controlled during synthesis?

Stereocontrol is achieved via:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S)-configured precursors) .
  • Catalytic asymmetric synthesis : Palladium or organocatalysts enforce stereoselectivity during cyclization .
  • Temperature modulation : Low temperatures (−20°C to 0°C) minimize epimerization during ring closure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assigns stereochemistry and confirms bicyclic structure (e.g., coupling constants for axial/equatorial protons) .
  • HRMS : Validates molecular formula (e.g., C₁₅H₁₅NO₄).
  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications at the 8-position affect the compound's affinity for neurotransmitter transporters?

Substitutions at the 8-position (e.g., cyclopropylmethyl, 4-fluorobenzyl) significantly alter transporter selectivity:

  • 8-Cyclopropylmethyl : Enhances SERT/DAT selectivity (Ki < 10 nM for SERT vs. >100 nM for DAT) due to steric and electronic effects .
  • 4-Fluorobenzyl : Improves metabolic stability but reduces binding affinity by 30% compared to unsubstituted analogs .
SubstituentSERT Ki (nM)DAT Ki (nM)Reference
Cyclopropylmethyl8.2120
4-Fluorobenzyl2595

Q. What strategies can resolve contradictory biological activity data across different assay systems?

Contradictions often arise from assay conditions (e.g., pH, co-solvents):

  • Normalization to positive controls : Use reference compounds (e.g., GBR 12909 for DAT assays) to calibrate inter-assay variability .
  • Orthogonal assays : Validate enzyme inhibition (e.g., NAAA) via fluorometric and radiometric methods to confirm IC₅₀ consistency .
  • Solvent optimization : Replace DMSO with acetonitrile (<0.1% v/v) to avoid solvent interference in cell-based assays .

Q. What computational methods are used to predict the binding modes of this compound with enzymes like NAAA?

  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions, identifying key residues (e.g., Arg158 in NAAA for sulfonyl group binding) .
  • MD simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100 ns, calculating RMSD and binding free energies (MM/PBSA) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic optimization .

Q. How does the introduction of electron-withdrawing groups influence the compound's metabolic stability?

Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) reduce CYP450-mediated oxidation:

  • Trifluoromethyl : Increases t₁/₂ in human liver microsomes from 12 min (unsubstituted) to 45 min by blocking hydroxylation at the bicyclic core .
  • Sulfonyl groups : Enhance plasma protein binding (95% vs. 80% for methyl analogs), reducing renal clearance .
GroupMetabolic t₁/₂ (min)Plasma Protein Binding (%)
None1280
CF₃4593
SO₂CH₃6095

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